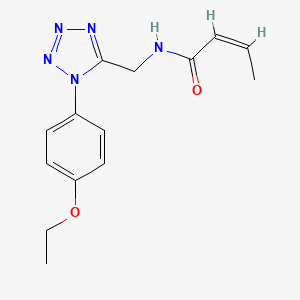

(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds and has been synthesized using various methods.

Scientific Research Applications

Angiotensin II Receptor Antagonists

This compound shows potential as a prodrug for novel angiotensin II (AII) receptor antagonists. Kubo et al. (1993) synthesized compounds like this to improve oral bioavailability of angiotensin II receptor antagonists, showing marked increases in oral bioavailability and potentiated inhibitory effects on AII-induced pressor response (Kubo et al., 1993).

Interaction with AT1 Receptors

Harmat et al. (1995) conducted a study on compounds including this one for their interaction with AT1 receptors of rat adrenal cortex membranes. They found that certain substitutions on the compound improved binding affinities and oral activities (Harmat et al., 1995).

Enamide Isomerization

Trost et al. (2017) explored the isomerization of N-allyl amides, including compounds similar to (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide. They developed a method for isomerizing a broad range of N-allyl amides to form geometrically defined enamides, which are significant in bioactive pharmacophores (Trost et al., 2017).

Microwave-Assisted Synthesis

Hu et al. (2011) described a microwave-assisted synthesis for N-(1H-tetrazol-5-yl) derivatives of related compounds, highlighting their efficient synthesis and potential applications in bactericidal and antimicrobial activities (Hu et al., 2011).

Radioligand Imaging

Mathews et al. (2004) developed a novel radioligand, including similar compounds, for imaging the AT1 angiotensin receptor with PET. This represents a potential application in diagnostic imaging (Mathews et al., 2004).

Synthesis of Fluorophores

Witalewska et al. (2019) used related thioamides as building blocks in the synthesis of fluorescent dyes, demonstrating the compound's potential in creating color-tunable fluorophores for various applications (Witalewska et al., 2019).

Properties

IUPAC Name |

(Z)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-3-5-14(20)15-10-13-16-17-18-19(13)11-6-8-12(9-7-11)21-4-2/h3,5-9H,4,10H2,1-2H3,(H,15,20)/b5-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBSMAVWGJYZGR-HYXAFXHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![(4-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2403594.png)

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)

![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)